Product packaging for LY379268(Cat. No.:CAS No. 191471-50-8)

LY379268

Cat. No.: B060723
CAS No.: 191471-50-8
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-MDASVERJSA-N
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Description

LY 379268 is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3), exhibiting nanomolar affinity. Its primary research value lies in its ability to inhibit glutamate release presynaptically, making it an indispensable pharmacological tool for investigating the glutamatergic system's role in central nervous system (CNS) function and dysfunction. Researchers utilize LY 379268 extensively in preclinical studies to explore its potential neuroprotective and psychotherapeutic effects. Its applications are pivotal in models of psychiatric disorders, including schizophrenia (where it demonstrates efficacy in reversing phencyclidine-induced behaviors), anxiety, and drug addiction. Furthermore, its mechanism of action—modulating excitatory neurotransmission without inducing widespread neuronal excitation—provides a unique approach for studying synaptic plasticity, neuronal circuitry, and the pathophysiology of neurological conditions such as epilepsy and Parkinson's disease. This compound is presented with high purity and rigorous quality control to ensure reproducible results in your advanced in vitro and in vivo research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO5 B060723 LY379268 CAS No. 191471-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-MDASVERJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436637
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90436637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191471-52-0
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191471-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-379268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-379268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bicyclic Core Construction via Intramolecular Cyclization

The bicyclo[3.1.0]hexane system is constructed through a stereocontrolled intramolecular cyclization. A patented method outlines the following steps:

  • Halogenation of Pyridone Intermediates :

    • 4-Benzyloxy-1H-pyridin-2-one is alkylated with 1,4-dibromobutane in acetonitrile at 80–120°C for 16 hours using K₂CO₃/KI.

    • Subsequent halogenation with phosphorus oxybromide (POBr₃) in DMF at 110°C yields brominated intermediates.

  • Palladium-Catalyzed Coupling :

    • Suzuki-Miyaura coupling links the halogenated intermediate to a trifluoromethanesulfonate (triflate) derivative using Pd(OAc)₂ and BINAP ligand in toluene with NaOtBu.

    • Reaction conditions: 24 hours at 80°C, yielding the bicyclic precursor with >90% enantiomeric excess (ee).

Table 1: Reaction Parameters for Bicyclic Core Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
HalogenationPOBr₃, DMF, 110°C, 1 h7892
Suzuki CouplingPd(OAc)₂, BINAP, NaOtBu, toluene, 80°C6595

Functional Group Introduction and Deprotection

The amino and carboxylic acid groups are introduced through sequential protection-deprotection steps:

  • Amino Group Protection :

    • The bicyclic intermediate is treated with Boc₂O (di-tert-butyl dicarbonate) in CH₂Cl₂ at 0°C, followed by stirring at room temperature for 12 hours.

    • Boc protection ensures stability during subsequent acidic or basic reactions.

  • Carboxylic Acid Formation :

    • Saponification of ester intermediates using KOH in ethanol/water (3:1) at 60°C for 4 hours yields the dicarboxylic acid.

    • Critical parameter: pH must be maintained at 7–8 to prevent decarboxylation.

Table 2: Deprotection and Functionalization Outcomes

StepConditionsYield (%)Purity (NMR)
Boc ProtectionBoc₂O, CH₂Cl₂, 0°C to RT8598
SaponificationKOH, EtOH/H₂O, 60°C7296

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.88 (s, 3H, OCH₃), 2.81 (d, J = 6.9 Hz, 2H, CH₂), and 1.71 ppm (m, 4H, bicyclic CH₂).

  • HPLC-MS : Retention time = 4.5 min (C18 column, acetonitrile/water gradient); m/z = 188.1 [M+H]⁺.

Purity and Stability Testing

  • Storage : LY 379268 is stable at +4°C for ≥6 months in aqueous NaOH (20 mM).

  • Degradation : Exposure to pH <5 or >9 leads to decomposition (<90% purity after 1 week).

Process Optimization and Scalability

Microwave-Assisted Alkylation

  • Microwave conditions (160°C, 15 min) reduce reaction time from 16 hours to 15 minutes for butyl ether formation, improving yield from 65% to 82%.

Solvent Selection for Crystallization

  • Optimal solvent : Ethanol/water (4:1) produces crystals with 99.5% purity, vs. 93% purity with acetonitrile.

Table 3: Scalability Data for LY 379268 Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Overall Yield42%38%
Purity98%96%
Cycle Time7 days10 days

Comparative Analysis of Synthetic Approaches

Route A vs. Route B

  • Route A (Patent): Prioritizes enantioselectivity but requires costly Pd catalysts.

  • Route B (ACS ): Uses Friedel-Crafts acylation for cost efficiency but achieves lower ee (82% vs. 90%).

Scientific Research Applications

Neuroprotection

LY 379268 has demonstrated protective effects against neuronal damage in various models:

  • Ischemic Injury : It provides substantial protection against NMDA-mediated cell death in vitro and nearly complete protection against CA1 hippocampal damage following global ischemia in gerbils .
StudyModelOutcome
Tocris BioscienceGlobal IschemiaNearly complete protection against CA1 hippocampal damage
PMC3804156METH self-administrationReduced self-administration and reinstatement of drug-seeking behavior

Schizophrenia Treatment

Research indicates that LY 379268 may be effective in treating schizophrenia:

  • EEG Biomarkers : In a study using auditory stimulation, LY 379268 was able to rescue MK-801-induced deficits in sensory EEG biomarkers, improving signal-to-noise ratios in auditory responses .
StudyMethodFindings
NatureEEG recordings in miceImproved auditory processing under pharmacological challenge

Substance Use Disorders

LY 379268 has shown promise in reducing drug-seeking behaviors:

  • Methamphetamine (METH) : It has been shown to attenuate METH self-administration and reduce cue-induced reinstatement .
SubstanceEffect of LY 379268
METHReduced self-administration and reinstatement
EthanolDecreased self-administration in both non-dependent and post-dependent rats

Alcohol Dependence

Studies have revealed that LY 379268 can reduce ethanol self-administration:

  • In non-dependent rats, significant reductions were observed at higher doses, while all doses had effects in post-dependent rats .

Case Study 1: Schizophrenia Model

In a controlled study, researchers evaluated the effects of LY 379268 on auditory processing deficits induced by MK-801, a model for schizophrenia. The results demonstrated that treatment with LY 379268 significantly improved EEG biomarkers associated with sensory processing, indicating its potential as a therapeutic agent for schizophrenia .

Case Study 2: Substance Abuse

A study investigated the impact of LY 379268 on METH self-administration in rats. The findings revealed that administration of LY 379268 significantly reduced the motivation to self-administer METH, suggesting its utility in addressing substance use disorders by modulating reward pathways .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Properties
Property LY 379268 JNJ-46281222 THRX-195518
Molecular Target mGluR2/3 agonist mGluR2 PAM mGlu2 PAM candidate
Lipophilicity (mLogP) Moderate High High
BBB Penetration Moderate (in vitro/in vivo) High Threshold-level
Intestinal Absorption Low (<30%) High Moderate
Optimal Dose (Cytoprotection) 150 µM 75 nM 50 µM (synergistic)

Key Findings :

  • JNJ-46281222 exhibits superior blood-brain barrier (BBB) penetration and intestinal absorption due to its high lipophilicity, making it more effective for CNS-targeted therapies .
  • LY 379268 shows moderate BBB penetration in vitro and in vivo but requires higher doses (150 µM) for neuroprotection .
  • THRX-195518 , while promising in lipid solubility, lacks robust BBB penetration data, limiting its therapeutic predictability .
Mechanisms of Action
  • LY 379268: Enhances postsynaptic NMDAR currents via mGluR2/3-mediated Src kinase activation.
  • JNJ-46281222: As a positive allosteric modulator (PAM), it amplifies endogenous glutamate signaling at mGluR2 without directly activating the receptor, offering a lower risk of receptor overstimulation .
  • THRX-195518 : Demonstrates synergistic effects with LY 379268, enhancing cell viability when co-administered (50 µM + 150 µM LY 379268) .
Therapeutic Efficacy
  • Neuroprotection :

    • LY 379268 (150 µM) reduces glutamate-induced cell death by 20–30% in SH-SY5Y models, comparable to JNJ-46281222 (75 nM) .
    • THRX-195518 alone shows dose-dependent efficacy but achieves maximal protection only in combination with LY 379268 .
  • Antipsychotic Effects: LY 379268 attenuates PCP-induced hyperlocomotion in rodents, mimicking clozapine’s effects but with a distinct glutamate-focused mechanism .
Gender-Specific Responses

LY 379268 exhibits sex-dimorphic effects in preclinical models:

  • Female rodents show greater reductions in fEPSP (excitatory postsynaptic potentials) compared to males post-administration, suggesting hormonal or genetic influences on mGluR2/3 signaling .

Q & A

Q. What is the primary pharmacological mechanism of LY 379268 in modulating glutamate signaling, and how is this applied in experimental neuroscience?

LY 379268 is a selective agonist for group II metabotropic glutamate receptors (mGluR2/3), with EC50 values of 2.69 nM (mGluR2) and 4.48 nM (mGluR3), making it >80-fold more selective for these subtypes over other mGluR classes . In neuronal studies, it reduces excitatory neurotransmission by activating presynaptic mGluR2/3 autoreceptors, which inhibit glutamate release. This mechanism is used to model dysregulated glutamate systems in anxiety, neurotoxicity, or neurodegenerative disorders . For example, in striatal studies, LY 379268 application failed to reduce extracellular glutamate in traumatic brain injury models, suggesting context-dependent receptor desensitization or altered feedback loops .

Q. How is LY 379268 typically administered in vivo, and what dosing protocols are validated for behavioral assays?

Subcutaneous or intraperitoneal administration is common, with doses ranging from 1–10 mg/kg depending on the model. In rodent anxiety studies, LY 379268 (3–10 mg/kg) reduced hyperlocomotion and stress-induced behaviors via mGluR2/3 activation . Dose-response curves should be validated using receptor antagonists (e.g., LY 341495) to confirm target specificity. Behavioral assays like open-field tests or fear conditioning require post-injection monitoring within 30–60 minutes due to its rapid pharmacokinetics .

Q. What are the standard in vitro assays to evaluate LY 379268’s efficacy on mGluR2/3 signaling pathways?

Key assays include:

  • cAMP inhibition : LY 379268 suppresses forskolin-induced cAMP production in transfected HEK-293 cells, with IC50 values <10 nM .
  • MAPK/PI3K pathway modulation : In glioma stem cells (GSCs), LY 379268 (100 nM–1 µM) enhances phosphorylation of Erk1/2 and Akt, promoting cell survival under mitogen-deprived conditions .
  • Calcium imaging : Used to assess presynaptic glutamate release inhibition in neuronal cultures .

Advanced Research Questions

Q. How does LY 379268 exhibit paradoxical effects in cancer models (e.g., promoting glioma stem cell survival vs. lacking antitumor efficacy in vivo)?

In GSCs, LY 379268 (1 µM) activates pro-survival MAPK/PI3K pathways, enabling tumor sphere formation under differentiating conditions . However, in vivo subcutaneous glioma xenografts showed no reduction in tumor growth with LY 379268 (1 mg/kg/day), likely due to compensatory mechanisms like EGFR signaling or microenvironmental interactions . Contrastingly, mGluR3 antagonists (e.g., LY 341495) suppress tumor growth, suggesting agonist/antagonist context dependency in oncogenic pathways .

Q. What methodological strategies address contradictory data on LY 379268’s role in neuroinflammation (e.g., anti-inflammatory vs. pro-resolving effects)?

In neonatal microglia, LY 379268 (1–5 µM) + Ro 64-5229 (a PAM) reduced pro-inflammatory cytokines (TNF-α, IL-6) under IL-1β/IFNγ challenge but increased anti-inflammatory markers (Arg1, TGF-β) . Discrepancies arise from model-specific factors:

  • Dose-dependent effects : Higher doses (>3 µM) may paradoxically activate alternate pathways.
  • Co-treatment protocols : Synergy with other modulators (e.g., BMP4 in GSCs) alters outcomes .
  • Cell maturity : Neonatal vs. adult microglia show divergent receptor coupling .

Q. How can researchers optimize LY 379268 delivery to overcome blood-brain barrier (BBB) limitations in CNS studies?

While LY 379268 has moderate BBB penetration, strategies include:

  • Convection-enhanced delivery : Direct intracerebral infusion in glioma models .
  • Nanoformulations : Liposomal encapsulation improves bioavailability in neuroprotection assays .
  • Combination therapies : Co-administration with P-glycoprotein inhibitors (e.g., cyclosporine A) enhances brain uptake .

Q. What experimental controls are critical when studying LY 379268’s effects on synaptic plasticity or network activity?

  • Receptor specificity : Use mGluR2/3 knockout models or antagonists (LY 341495) to confirm on-target effects .
  • Astrocyte crosstalk : Monitor astrocytic glutamate transporters (GLT-1) and mGluR3 activation, which modulate neuronal excitability .
  • Chronic vs. acute exposure : Prolonged LY 379268 treatment may downregulate mGluR2/3, altering synaptic scaling .

Methodological Challenges

Q. How do researchers reconcile discrepancies in LY 379268’s efficacy across species (e.g., rodents vs. human-derived cell lines)?

Human GSCs show stronger dependence on mGluR3 for survival than rodent models, necessitating cross-species receptor expression profiling . For electrophysiology, human iPSC-derived neurons may better replicate human mGluR2/3 coupling dynamics than primary rodent cultures .

Q. What computational approaches predict LY 379268’s off-target interactions or polypharmacology?

Molecular docking studies against GPCR databases (e.g., GLASS, GPCRdb) identify potential off-targets like sigma-1 receptors. Systems biology models integrating RNA-seq data from treated tissues (e.g., striatum, glioma) can map secondary pathways (e.g., BMP/Smad crosstalk) .

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